(1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid
Overview
Description
(1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid is a cyclohexane derivative with a hydroxyl group at the 3-position and a carboxylic acid group at the 1-position
Synthetic Routes and Reaction Conditions:
Hydroxylation of Cyclohexanone: One common synthetic route involves the hydroxylation of cyclohexanone to form cyclohexanone oxime, followed by Beckmann rearrangement to yield this compound.
Enantioselective Synthesis: Enantioselective synthesis can be achieved using chiral catalysts to ensure the formation of the desired (1R,3S) enantiomer.
Industrial Production Methods:
Flow Chemistry: Flow chemistry techniques can be employed for the large-scale production of this compound, offering advantages in terms of efficiency and control over reaction conditions.
Biocatalysis: Enzymatic methods using specific hydrolases or oxidoreductases can be utilized for the production of this compound, providing a green and sustainable approach.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or Dess-Martin periodinane can be used under acidic or neutral conditions.
Reduction: Lithium aluminium hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the carboxylic acid group.
Substitution: Acid chlorides or anhydrides can be used for esterification reactions, while alcohols or phenols can be used for etherification.
Major Products Formed:
Oxidation: Cyclohexanone, adipic acid.
Reduction: Cyclohexanol, cyclohexanal.
Substitution: Methyl or ethyl esters, phenyl ethers.
Mechanism of Action
Target of Action
(1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid, also known as (+)-camphoric acid, is a diacid that is generally prepared by the oxidation of terpene (+)-camphor . It forms adducts with a range of amines, which can be neutral, mono-anionic, or di-anionic . These adducts are the primary targets of the compound.
Mode of Action
The compound interacts with its targets through hard hydrogen bonds. The structures generated by these bonds take the form of chains in the 1:1 adducts . This interaction results in changes to the spatial structures of the targets, which can influence their function .
Biochemical Pathways
It’s known that the compound participates in the formation of novel uranyl-organic assemblages
Result of Action
It’s known that the compound can influence the spatial structures of its targets, which can affect their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH and concentration of the buffer, the addition ratio of organic solvent, and the applied voltage can all affect the compound’s enantioseparation ability .
Scientific Research Applications
(1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Cyclohexanone: Lacks the hydroxyl and carboxylic acid groups.
Adipic Acid: Similar structure but with two carboxylic acid groups.
Cyclohexanol: Similar structure but with a hydroxyl group at a different position.
Uniqueness: (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and application.
Properties
IUPAC Name |
(1R,3S)-3-hydroxycyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZDHFKPEDWWJC-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540032 | |
Record name | (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21531-44-2 | |
Record name | (1R,3S)-3-Hydroxycyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21531-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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